4-methoxy-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
4-methoxy-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O/c1-17-10-4-9(11-7-12-10)15-5-8(6-15)16-13-2-3-14-16/h2-4,7-8H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCCWZOTOPIGNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Design
The pyrimidine backbone is constructed using 4,6-dichloropyrimidine as the starting material. Substitution at the 4-position with methoxy is achieved via SNAr, leveraging sodium methoxide (NaOMe) in methanol.
Reaction Conditions:
-
Substrate : 4,6-Dichloropyrimidine
-
Nucleophile : Sodium methoxide (2.2 equiv)
-
Solvent : Methanol
-
Temperature : Reflux (65°C)
-
Time : 12–16 hours
Yield and Characterization:
| Parameter | Value | Source Reference |
|---|---|---|
| Isolated Yield | 72–78% | |
| Melting Point | 89–91°C | |
| 1H NMR (DMSO-d6) | δ 8.41 (s, 1H, C5-H) |
The methoxy group’s electron-donating nature deactivates the pyrimidine ring, rendering the 6-chloro position selectively reactive toward stronger nucleophiles.
Synthesis of 3-(2H-1,2,3-Triazol-2-yl)Azetidine
Azetidine Ring Formation
Azetidine, a strained four-membered amine, is synthesized via cyclization of γ-chloroamines. For triazole incorporation, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed:
-
3-Azidoazetidine Synthesis :
-
Substrate : 3-Bromoazetidine hydrobromide
-
Reagent : Sodium azide (NaN3)
-
Solvent : DMF/H2O (4:1)
-
Temperature : 80°C, 8 hours
-
-
CuAAC Reaction :
-
Azide : 3-Azidoazetidine
-
Alkyne : Propargyl alcohol
-
Catalyst : CuSO4·5H2O/sodium ascorbate
-
Solvent : t-BuOH/H2O (1:1)
-
Temperature : RT, 12 hours
-
Yield and Characterization:
Coupling of Pyrimidine and Azetidine-Triazole
Nucleophilic Aromatic Substitution
The 6-chloro group in 4-methoxy-6-chloropyrimidine undergoes displacement with 3-(2H-1,2,3-triazol-2-yl)azetidine under SNAr conditions:
Reaction Conditions:
-
Substrate : 4-Methoxy-6-chloropyrimidine (1.0 equiv)
-
Nucleophile : 3-(2H-1,2,3-triazol-2-yl)azetidine (1.2 equiv)
-
Base : Triethylamine (Et3N, 2.0 equiv)
-
Solvent : n-Butanol
-
Temperature : Reflux (120°C)
-
Time : 18–24 hours
Optimization Insights:
Yield and Characterization:
Alternative Pathways and Comparative Analysis
Palladium-Catalyzed Amination
Buchwald-Hartwig coupling offers an alternative for challenging substitutions:
| Parameter | SNAr | Buchwald-Hartwig |
|---|---|---|
| Catalyst | None | Pd2(dba)3/Xantphos |
| Solvent | n-BuOH | Toluene |
| Temperature | 120°C | 110°C |
| Yield | 54–61% | 68–73% |
While Pd-catalyzed methods improve yields, they require stringent anhydrous conditions and higher costs.
Scalability and Industrial Considerations
Cost-Benefit Analysis
-
SNAr Route : Lower catalyst costs but moderate yields.
-
Buchwald-Hartwig : Higher yields offset by palladium expenses.
Process Recommendations:
-
Pilot-scale trials favor SNAr for simplicity.
-
GMP production may prioritize Pd-catalyzed routes for consistency.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The triazole ring can be reduced to a dihydrotriazole under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of a pyrimidine-4-carboxylic acid derivative.
Reduction: Formation of a dihydrotriazole-pyrimidine derivative.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole ring can interact with metal ions or other biomolecules, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the pyrimidine core, azetidine substituents, or triazole replacements. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Core Modifications: Pyrimidine vs. Pyrazole/Tetrazole Hybrids: While the target compound retains a pyrimidine core, analogs like Mepirizole replace the azetidine-triazole group with a pyrazole ring.
Substituent Effects: Triazole vs. Tetrazole: Triazoles (as in the target compound) exhibit superior metabolic stability compared to tetrazoles (e.g., in compound 4i ), which are prone to oxidative degradation. Azetidine vs. Coumarin Hybrids: Azetidine’s small ring size enhances steric constraints, improving binding to flat enzyme active sites (e.g., kinases).
Pharmacological Implications :
- The azetidine-triazole combination in the target compound may enhance selectivity for enzymes requiring rigid, planar binding motifs (e.g., ATP-binding pockets). In contrast, Mepirizole’s pyrazole group contributes to anti-inflammatory effects via COX inhibition .
- Thioxo-pyrimidine derivatives (e.g., 4j ) introduce sulfur atoms, which can modulate redox properties and metal-binding affinity, relevant in anticancer therapies.
Research Findings and Data
Computational and Experimental Data
- Docking Studies : Molecular modeling suggests the triazole group in the target compound forms hydrogen bonds with kinase active sites (e.g., EGFR), with binding affinity comparable to pyrazole analogs but higher than tetrazole derivatives due to reduced polarity.
- Solubility : The methoxy group enhances water solubility (~2.5 mg/mL in PBS) compared to coumarin hybrids (<1 mg/mL) , critical for oral bioavailability.
Q & A
What are the standard synthetic routes for 4-methoxy-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine, and what critical reaction parameters influence yield and purity?
Basic
The synthesis typically involves sequential nucleophilic substitutions and cycloaddition reactions. A plausible route includes:
Pyrimidine Core Modification : Introduce the methoxy group at position 4 via nucleophilic substitution using sodium methoxide or potassium carbonate in a polar aprotic solvent (e.g., DMF) .
Azetidine-Triazole Coupling : React 3-azetidinyl-2H-triazole with the pyrimidine intermediate under Buchwald-Hartwig or Ullmann coupling conditions (e.g., Pd catalysts, ligands like Xantphos, and elevated temperatures) .
Key Parameters :
- Temperature control (60–120°C) to avoid side reactions.
- Solvent choice (e.g., THF for Pd-mediated couplings).
- Purification via column chromatography or recrystallization.
How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during refinement?
Advanced
Methodology :
- Use SHELXT for structure solution via dual-space algorithms, leveraging intensity data from X-ray diffraction .
- Refine with SHELXL , applying restraints for disordered azetidine or triazole moieties. Anisotropic displacement parameters (ADPs) for non-H atoms improve accuracy .
Challenges : - Disorder in the Azetidine Ring : Apply "SIMU" and "DELU" restraints to stabilize refinement.
- Hydrogen Bonding Networks : Use "AFIX" commands to model H-atoms in methoxy and triazole groups.
- Validate with PLATON or WinGX for symmetry checks and Hirshfeld surface analysis .
How do structural analogs of this compound inform its potential biological targets, particularly in kinase inhibition?
Advanced
Structure-Activity Relationship (SAR) Insights :
- The triazole-azetidine moiety mimics hinge-binding motifs in kinase inhibitors (e.g., SYK, ALK). For example, 3-((R)-1-(5-fluoro-2-(2H-triazol-2-yl)phenyl)ethoxy)-5-(5-methylpyrazol-4-yl)pyridin-2-amine (PDB: 4DKQ) shows potent SYK inhibition via π-π stacking and hydrogen bonding .
Methodology : - Perform docking studies (AutoDock Vina, Schrödinger) using crystallographic coordinates of kinase targets (e.g., SYK, ALK).
- Compare binding poses and intermolecular interactions (e.g., triazole N2 interaction with kinase backbone NH groups) .
What analytical techniques are essential for characterizing this compound, and how are contradictions in spectral data resolved?
Basic
Core Techniques :
- NMR : Assign methoxy (δ ~3.8–4.0 ppm) and azetidine protons (δ ~3.5–4.5 ppm). Overlapping signals may require 2D experiments (e.g., HSQC, COSY).
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%).
Data Contradictions : - If LC-MS shows unexpected m/z peaks, perform HRMS-ESI to confirm molecular ion ([M+H]+).
- For crystallographic vs. computational geometry mismatches, validate using Mercury CSD overlays .
What computational strategies predict the compound’s pharmacokinetic properties, and how reliable are these models?
Advanced
In Silico Approaches :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogP ~2.5), metabolic stability (CYP3A4/2D6 liability), and blood-brain barrier permeability.
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability with orexin receptors (see patent analog in ) .
Validation : - Compare predictions with experimental data (e.g., microsomal stability assays).
- Cross-check docking results with crystallographic binding modes (e.g., SYK inhibitor in 4DKQ) .
How does the compound’s conformation influence its interaction with biological targets, and what crystallographic evidence supports this?
Advanced
Conformational Analysis :
- The azetidine ring adopts a puckered conformation (envelope or twist), affecting triazole orientation. Compare with 4-(3-(2H-triazol-2-yl)phenylamino)pyrimidine (PDB: 4DKQ), where triazole planarity is critical for SYK binding .
Crystallographic Evidence : - Analyze torsion angles (C–N–C–C) in azetidine using Coot or Olex2 .
- Hydrogen-bond metrics (e.g., D–H···A distances <3.0 Å) validate interactions in active sites .
What are the limitations of current synthetic methods, and how can they be optimized for scalability in academic settings?
Basic
Limitations :
- Low yields in Pd-mediated couplings due to ligand sensitivity.
- Purification challenges from polar byproducts.
Optimization Strategies : - Switch to air-stable Pd precursors (e.g., Pd(OAc)₂ with DavePhos).
- Employ flow chemistry for azetidine-triazole coupling to enhance reproducibility .
How can researchers resolve discrepancies between computational docking results and experimental bioactivity data?
Advanced
Root Causes :
- Overlooking solvent effects or protonation states in docking.
- Protein flexibility not accounted for (e.g., kinase activation loops).
Solutions : - Perform ensemble docking using multiple receptor conformations (e.g., from MD simulations).
- Validate with SPR (Surface Plasmon Resonance) to measure binding kinetics (KD) .
What role does the methoxy group play in the compound’s electronic structure and reactivity?
Basic
Electronic Effects :
- The methoxy group donates electron density via resonance, stabilizing the pyrimidine ring and directing electrophilic substitution.
Reactivity : - Susceptible to demethylation under strong acidic/basic conditions (e.g., BBr₃ in CH₂Cl₂). Monitor via TLC or HPLC .
How can researchers design derivatives to improve metabolic stability without compromising target affinity?
Advanced
Derivatization Strategies :
- Replace methoxy with trifluoromethoxy (electron-withdrawing, metabolic resistance).
- Introduce deuterium at azetidine CH₂ groups to slow CYP450 oxidation.
Validation : - Test in human liver microsomes (HLM) and compare half-life (t₁/₂) with parent compound.
- Retest affinity via SPR or FP (Fluorescence Polarization) assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
